molecular formula C24H18N2O2S B3672132 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B3672132
M. Wt: 398.5 g/mol
InChI Key: DAVXMGUSZUUGMM-UHFFFAOYSA-N
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Description

The compound “N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide” is a complex organic molecule. It is related to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids. It also shares some similarities with benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . The synthesis and structural study of the coordination compounds are also discussed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of a similar compound, N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, is C25H18N2O3, with an average mass of 394.422 Da and a monoisotopic mass of 394.131744 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound, N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, is C25H18N2O3, with an average mass of 394.422 Da and a monoisotopic mass of 394.131744 Da .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, the compounds 6b and 6d exhibited potent analgesic activity .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-14-11-12-16(24-26-18-8-4-5-9-20(18)28-24)13-19(14)25-23(27)22-15(2)17-7-3-6-10-21(17)29-22/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXMGUSZUUGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide

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